N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-6-4-9-10(5-7(6)2)15-11(13-9)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHVPVLNAAXMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 5,6-dimethyl-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide (DMF). The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and other therapeutic applications.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit enzymes critical for bacterial cell wall synthesis or DNA replication. The exact pathways and molecular targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Methylenedioxybenzothiazole Derivatives
Compounds featuring a 5,6-methylenedioxybenzothiazole core (e.g., 3a–3k) exhibit notable acetylcholinesterase (AChE) and β-secretase (BACE-1) inhibition:
- Compound 3c: N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide AChE IC₅₀: 0.030 ± 0.001 µM (vs. donepezil: 0.0201 ± 0.0010 µM) .
Trifluoromethyl-Substituted Benzothiazoles
- BTA (N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) :
Nitro-Substituted Benzothiazoles
- 6d (N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) :
Adamantyl-Substituted Benzothiazoles
- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide :
Methoxy-Substituted Benzothiazoles
Structure-Activity Relationship (SAR) Insights
- Dimethyl vs.
- Electron-Withdrawing Groups (e.g., NO₂, CF₃): These groups enhance binding to kinases (e.g., VEGFR-2, CK-1δ) but may reduce metabolic stability .
Pharmacokinetic and Physicochemical Properties
| Compound | LogP (Predicted) | Solubility | Key Feature |
|---|---|---|---|
| N-(5,6-Dimethyl-benzothiazol-2-yl)acetamide | ~2.5 (estimated) | Moderate | Balanced lipophilicity |
| 3c | ~3.1 | Low | Methylenedioxy increases LogP |
| BTA | ~4.0 | Very low | Trifluoromethyl group |
| 6d | ~3.8 | Low | Nitro and thiadiazole groups |
- Dimethyl Compound : Likely exhibits better solubility than bulkier analogs (e.g., adamantyl derivatives) due to smaller substituents.
Biological Activity
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly its potential as an antimicrobial and anti-tubercular agent. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.
Target Enzymes and Pathways
this compound primarily acts by inhibiting the DprE1 enzyme, crucial for the cell wall synthesis of Mycobacterium tuberculosis (M. tuberculosis). This inhibition leads to the death of the bacteria, making it a promising candidate for anti-tubercular therapy. The compound's interaction with various enzymes suggests a broader potential for antimicrobial activity against other pathogens as well.
Biochemical Interactions
The compound may influence several biochemical pathways by interacting with proteins and other biomolecules. It is hypothesized that it can affect cell signaling pathways and gene expression due to its binding interactions at the molecular level .
Pharmacokinetics
This compound is generally well-absorbed and exhibits good bioavailability. Its pharmacokinetic profile indicates that it can effectively reach its target sites within biological systems, enhancing its therapeutic potential.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of benzothiazole derivatives, including this compound:
- Antibacterial Studies : Research has shown that benzothiazole derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The specific activities of this compound have yet to be fully characterized but are expected to be comparable based on structural similarities with other active derivatives .
- Antifungal Activity : The compound has also been explored for antifungal properties, with studies indicating potential efficacy against fungi like Candida albicans and Aspergillus niger through mechanisms similar to those observed in antibacterial activity .
Anti-Tubercular Activity
The compound's most notable application lies in its anti-tubercular activity:
- Inhibition of M. tuberculosis : As mentioned earlier, this compound inhibits the DprE1 enzyme in M. tuberculosis, leading to effective bacterial cell death. This mechanism places it among promising candidates for new anti-tubercular drugs .
Case Studies
Recent studies have highlighted the potential of benzothiazole derivatives in treating various diseases:
- Study on Anti-Tumor Properties : A study synthesized several benzothiazole compounds and tested them against cancer cell lines (A431, A549). One derivative showed significant inhibition of cell proliferation and induced apoptosis at low concentrations .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by reducing levels of inflammatory cytokines such as IL-6 and TNF-α. This dual action could position this compound as a candidate for therapies targeting both inflammation and cancer .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide | Structure | Antibacterial and antifungal |
| N-(4-Chlorobenzo[d]thiazol-2-yl)acetamide | Structure | Anticancer properties |
| N-(5-Methylbenzothiazol-2-yl)acetamide | Structure | Anti-inflammatory effects |
Q & A
Q. How are non-classical hydrogen bonds and sulfur interactions quantified in crystallography?
- Answer:
- Distance-angle criteria (e.g., C–H⋯O bonds: 2.2–3.3 Å, angles >110°) .
- Hirshfeld surface analysis to map intermolecular contacts and quantify interaction contributions .
Notes
- Structural data from X-ray studies and synthetic protocols are prioritized for methodological rigor .
- Advanced FAQs emphasize interdisciplinary approaches (e.g., crystallography + computational modeling) to address research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
